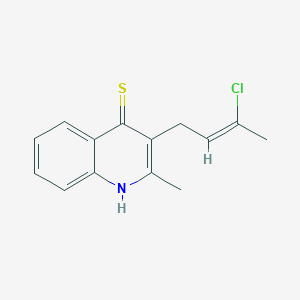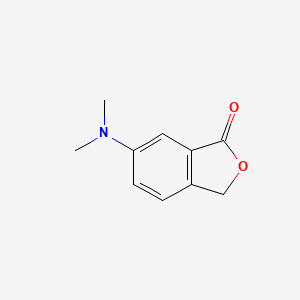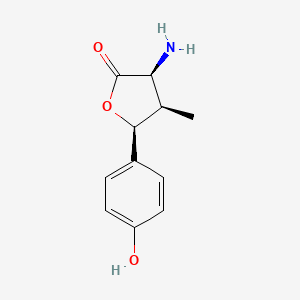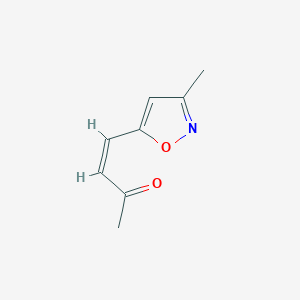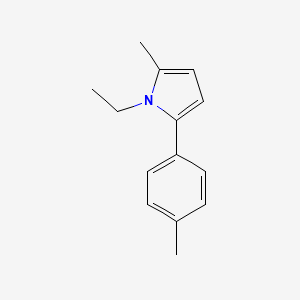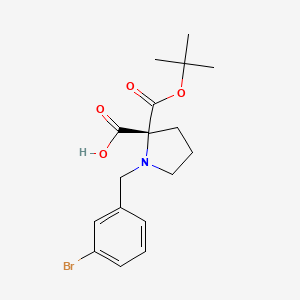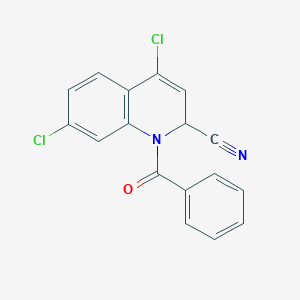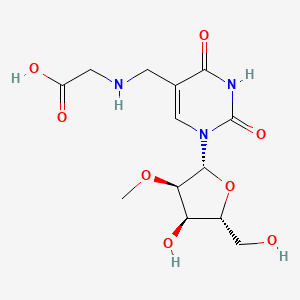
5-Carboxymethylaminomethyl-2'-o-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Carboxymethylaminomethyl-2’-o-methyluridine is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the accurate decoding of genetic information during protein synthesis. This compound is a derivative of uridine, with modifications that enhance its functionality in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxymethylaminomethyl-2’-o-methyluridine typically involves multiple steps, starting from uridineCommon reagents used in these reactions include methylating agents and carboxymethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 5-Carboxymethylaminomethyl-2’-o-methyluridine is less common due to its specialized use in research. it can be produced in large quantities using automated nucleoside synthesizers, which allow for precise control over reaction conditions and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Carboxymethylaminomethyl-2’-o-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the nucleoside, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the carboxymethylaminomethyl group.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the nucleoside.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Carboxymethylaminomethyl-2’-o-methyluridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA structure and function.
Biology: It plays a role in the study of tRNA modifications and their impact on protein synthesis and genetic code translation.
Medicine: Research on this compound contributes to understanding diseases related to tRNA modifications and developing potential therapeutic interventions.
Industry: It is used in the development of nucleoside analogs for antiviral and anticancer drugs.
Wirkmechanismus
The mechanism of action of 5-Carboxymethylaminomethyl-2’-o-methyluridine involves its incorporation into tRNA, where it enhances the accuracy of codon recognition during translation. The modifications at the 5-position and 2’-O position allow for more stable base pairing and increased decoding efficiency. Molecular targets include the ribosome and various enzymes involved in tRNA modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxycarbonylmethyl-2’-o-methyluridine: Similar in structure but with a methoxycarbonyl group instead of a carboxymethylaminomethyl group.
5-Carboxymethylaminomethyluridine: Lacks the 2’-O-methyl modification.
2’-O-Methyluridine: Lacks the carboxymethylaminomethyl group.
Uniqueness
5-Carboxymethylaminomethyl-2’-o-methyluridine is unique due to its dual modifications, which provide enhanced stability and functionality in tRNA. These modifications allow for more efficient and accurate translation of the genetic code, making it a valuable compound in both basic and applied research .
Eigenschaften
Molekularformel |
C13H19N3O8 |
|---|---|
Molekulargewicht |
345.31 g/mol |
IUPAC-Name |
2-[[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid |
InChI |
InChI=1S/C13H19N3O8/c1-23-10-9(20)7(5-17)24-12(10)16-4-6(2-14-3-8(18)19)11(21)15-13(16)22/h4,7,9-10,12,14,17,20H,2-3,5H2,1H3,(H,18,19)(H,15,21,22)/t7-,9-,10-,12-/m1/s1 |
InChI-Schlüssel |
SFFCQAIBJUCFJK-UGKPPGOTSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CNCC(=O)O)CO)O |
Kanonische SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CNCC(=O)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



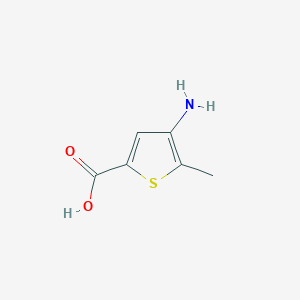
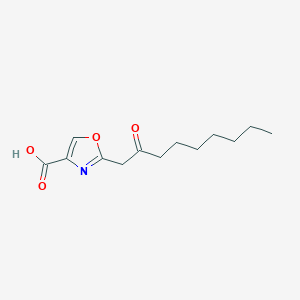
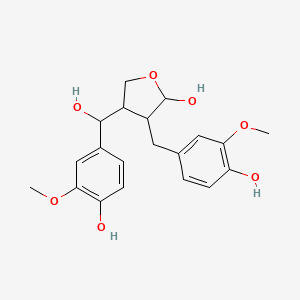
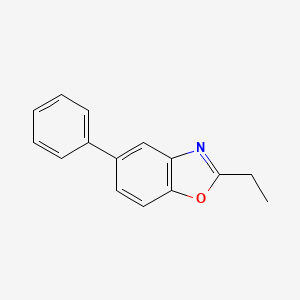
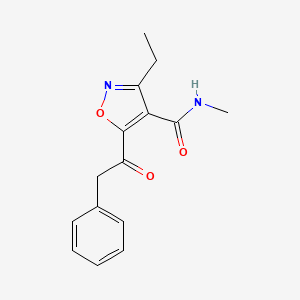
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
